

# 2-Methyl-1H-indole-6-carboxylic acid molecular structure and weight

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## Compound of Interest

**Compound Name:** 2-Methyl-1H-indole-6-carboxylic acid

**Cat. No.:** B1590320

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An In-depth Technical Guide to **2-Methyl-1H-indole-6-carboxylic Acid**: Structure, Properties, and Applications

## Abstract

This technical guide offers a comprehensive analysis of **2-Methyl-1H-indole-6-carboxylic acid**, a pivotal heterocyclic compound in contemporary chemical research. The document elucidates its molecular architecture and physicochemical properties, providing a foundation for its application in diverse scientific fields. A significant focus is placed on its synthetic methodologies and its role as a crucial structural motif in the landscape of drug discovery and development. This guide is tailored for researchers, medicinal chemists, and professionals engaged in the synthesis and application of complex organic molecules.

## Introduction: The Significance of the Indole Scaffold

The indole nucleus is a preeminent heterocyclic system in medicinal chemistry, forming the core of numerous natural products and synthetic pharmaceuticals.<sup>[1]</sup> Its presence in essential biomolecules like the amino acid tryptophan and the neurotransmitter serotonin underscores its biological relevance. **2-Methyl-1H-indole-6-carboxylic acid**, as a substituted indole, offers a unique combination of lipophilicity from the indole core and functionality from the carboxylic acid group. The methyl group at the 2-position enhances the electron-donating nature of the indole ring, influencing its reactivity and interaction with biological targets. This strategic

substitution pattern makes it a valuable intermediate for creating diverse molecular entities with potential therapeutic applications.

## Molecular Structure and Physicochemical Profile

A thorough understanding of the molecular structure and physicochemical properties of **2-Methyl-1H-indole-6-carboxylic acid** is fundamental to its effective utilization in research and development.

### Molecular Architecture

The molecule is characterized by a bicyclic structure, comprising a benzene ring fused to a pyrrole ring. A methyl group is attached to the second carbon of the pyrrole ring, while a carboxylic acid group is positioned at the sixth carbon of the benzene ring.

Figure 1: 2D representation of **2-Methyl-1H-indole-6-carboxylic acid**.

### Physicochemical Data

The physicochemical properties of a compound are critical determinants of its behavior in biological systems, influencing factors such as absorption, distribution, metabolism, and excretion (ADME).<sup>[2][3]</sup> The carboxylic acid moiety, in particular, can present challenges such as metabolic instability and limited passive diffusion across membranes.<sup>[4]</sup>

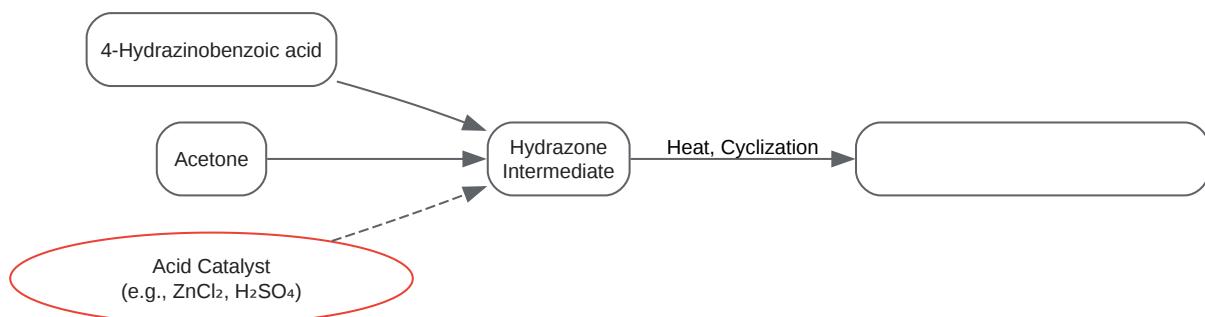
Property	Value	Reference(s)
Molecular Formula	C <sub>10</sub> H <sub>9</sub> NO <sub>2</sub>	[5][6]
Molecular Weight	175.18 g/mol	[5][6]
Appearance	White to off-white solid	[7]
Melting Point	Not available	
Boiling Point	Not available	
Water Solubility	Low	[8]
LogP	1.5	[5]
Hydrogen Bond Donor Count	1	[5]
Hydrogen Bond Acceptor Count	2	[5]

## Synthesis Methodologies

The synthesis of substituted indoles is a well-established area of organic chemistry, with several named reactions providing reliable routes to this scaffold.

### Fischer Indole Synthesis: A Classic Approach

The Fischer indole synthesis is a robust and widely used method for the preparation of indoles. This reaction involves the acid-catalyzed cyclization of a phenylhydrazone, which is typically formed *in situ* from a phenylhydrazine and an aldehyde or ketone. For 2-methylindoles, acetone is a common ketone choice.[9]



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Caption: General workflow of the Fischer Indole Synthesis.

## Palladium-Catalyzed Heterocyclization

Modern synthetic methods often employ transition metal catalysis to achieve high efficiency and regioselectivity. Palladium-catalyzed intramolecular oxidative coupling of N-aryl enamines has emerged as a powerful technique for constructing functionalized indoles, often facilitated by microwave irradiation to accelerate the reaction.[1][10]

## Experimental Protocol: A General Esterification Procedure

The carboxylic acid group of the indole is a versatile handle for further modification. A common transformation is esterification, for which a general protocol is provided below.

Objective: To convert 1H-indole-6-carboxylic acid to its corresponding ethyl ester.

Materials:

- 1H-indole-6-carboxylic acid
- Ethanol (EtOH)
- Thionyl chloride (SOCl<sub>2</sub>)
- Ethyl acetate

- Saturated sodium bicarbonate ( $\text{NaHCO}_3$ ) solution
- Anhydrous sodium sulfate ( $\text{Na}_2\text{SO}_4$ )
- Round-bottom flask, magnetic stirrer, ice bath, reflux condenser

**Procedure:**

- Dissolve 1H-indole-6-carboxylic acid (1 equivalent) in ethanol in a round-bottom flask.
- Cool the solution to 0 °C in an ice bath.
- Slowly add thionyl chloride (10 equivalents) dropwise to the stirred solution.
- Remove the ice bath and heat the reaction mixture to reflux for 3 hours.
- Monitor the reaction progress by thin-layer chromatography (TLC).
- Upon completion, remove the solvent under reduced pressure.
- Dissolve the residue in ethyl acetate.
- Wash the organic layer with a saturated  $\text{NaHCO}_3$  solution, followed by water.
- Dry the organic layer over anhydrous  $\text{Na}_2\text{SO}_4$ , filter, and concentrate under vacuum to obtain the crude ester.[\[11\]](#)

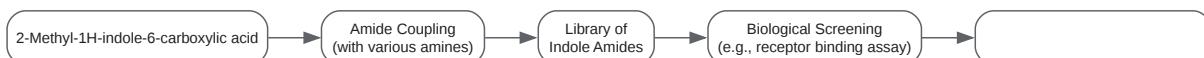
**Self-Validation:** The identity and purity of the product should be confirmed by analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

## Role in Drug Discovery and Development

The indole scaffold is a privileged structure in drug design. **2-Methyl-1H-indole-6-carboxylic acid** and its derivatives serve as key building blocks for synthesizing compounds with a wide range of biological activities. The carboxylic acid moiety can act as a bioisostere for other functional groups or provide a crucial interaction point with a biological target.[\[12\]](#)

## As a Scaffold for TRPV1 Agonists

Derivatives of a closely related compound, 1-methyl-1H-indole-2-carboxylic acid, have been successfully utilized to design and synthesize new agonists for the Transient Receptor Potential Vanilloid 1 (TRPV1), a receptor involved in pain sensation.[13] This highlights the utility of the methyl-indole-carboxylic acid framework in generating novel therapeutic agents.



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Caption: A logical workflow for utilizing the indole core in drug discovery.

## Safety and Handling

**2-Methyl-1H-indole-6-carboxylic acid** is classified as harmful if swallowed and toxic in contact with skin. It also causes serious eye irritation and is very toxic to aquatic life. Appropriate personal protective equipment, including gloves, protective clothing, and eye/face protection, should be worn when handling this compound.[14] It should be stored in a tightly closed container in a dry, well-ventilated place.

## Conclusion

**2-Methyl-1H-indole-6-carboxylic acid** is a molecule of significant academic and industrial interest. Its well-defined molecular structure and versatile chemical functionality make it an invaluable building block in organic synthesis. The continued exploration of its synthetic transformations and biological applications promises to yield novel compounds with the potential to address unmet medical needs. This guide provides a foundational understanding for researchers looking to leverage the unique properties of this important indole derivative.

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